1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18816684
InChI: InChI=1S/C11H14BrNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3
SMILES:
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one

CAS No.:

Cat. No.: VC18816684

Molecular Formula: C11H14BrNO

Molecular Weight: 256.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one -

Specification

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
IUPAC Name 1-(2-amino-3-ethylphenyl)-1-bromopropan-2-one
Standard InChI InChI=1S/C11H14BrNO/c1-3-8-5-4-6-9(11(8)13)10(12)7(2)14/h4-6,10H,3,13H2,1-2H3
Standard InChI Key LBKMPOBSXPTAGC-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C(=CC=C1)C(C(=O)C)Br)N

Introduction

1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one is an organic compound that belongs to the class of amines and ketones. It features a brominated propanone structure with an amino group and an ethyl substitution on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Synthesis Methods

The synthesis of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one typically involves the bromination of 1-(2-Amino-3-ethylphenyl)propan-2-one. Common methods include using N-bromosuccinimide (NBS) in solvents like carbon tetrachloride. These methods can be adapted for industrial production to optimize yield and purity while minimizing by-products.

Biological Activity and Potential Applications

Research into the biological activity of 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one suggests that it may interact with various biological targets, potentially influencing important biochemical pathways. Preliminary studies indicate that this compound may have therapeutic properties, particularly in enzyme inhibition and protein interactions.

Potential Applications:

  • Medicinal Chemistry: The compound's unique structural features make it a candidate for drug development.

  • Organic Synthesis: Its reactivity profile allows for further chemical transformations.

Comparison with Similar Compounds

Several compounds share structural similarities with 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one, differing in the position of substituents or the type of halogen used. These variations can affect reactivity and biological activity:

Compound NameStructural FeaturesUnique Characteristics
1-(2-Amino-5-ethylphenyl)-1-bromopropan-2-oneContains an amino group and a bromine atomDifferent ethyl positioning affects reactivity
1-(2-Amino-5-chlorophenyl)-1-bromopropan-2-oneContains chlorine instead of bromineDifferent reactivity profile due to chlorine
1-(2-Amino-5-iophenyl)-1-bromopropan-2-oneContains iodine instead of brominePotential for different chemical behavior
1-(2-Amino-5-methylphenyl)-1-bromopropan-2-oneContains a methyl group instead of an ethyl groupAltered steric effects may influence reactivity

Research Findings and Future Directions

Current research focuses on understanding how 1-(2-Amino-3-ethylphenyl)-1-bromopropan-2-one interacts with biological systems. Its mechanism of action likely involves molecular interactions affecting various biochemical pathways. Studies are ongoing to elucidate these interactions further and assess their implications for drug development and therapeutic applications.

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